molecular formula C10H13BrN2O2 B1440842 4-bromo-N-(tert-butyl)-2-nitroaniline CAS No. 1135351-95-9

4-bromo-N-(tert-butyl)-2-nitroaniline

Cat. No. B1440842
M. Wt: 273.13 g/mol
InChI Key: SUIOMWQYRMBEHM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility in various solvents) and its chemical properties (such as acidity/basicity, reactivity with various reagents, and stability under various conditions).


Scientific Research Applications

Chemical Synthesis and Radical Formation

4-Bromo-N-(tert-butyl)-2-nitroaniline and its derivatives play a significant role in chemical synthesis. Marx and Rassat (2002) demonstrated the utility of a related compound in the hetero-Cope rearrangement process, leading to the synthesis of highly water-soluble nitroxides, which are stable free radicals useful in various chemical and biological applications (Marx & Rassat, 2002). Additionally, Kaneko et al. (1994) synthesized poly(phenylenevinylene) derivatives bearing a nitroxide radical, indicating its role in creating chemically stable polyradicals with potential applications in materials science (Kaneko et al., 1994).

Biophysical and Structural Biology Applications

Nitroxides, such as those derived from 4-bromo-N-(tert-butyl)-2-nitroaniline, are broadly used as molecular probes in biophysics, structural biology, and biomedical research. Zhurko et al. (2020) highlighted the significance of nitroxides in understanding biological structures and functions, demonstrating their role in probing redox properties and chemical interactions in biological systems (Zhurko et al., 2020).

Development of Antimicrobial Agents

Compounds derived from 4-bromo-N-(tert-butyl)-2-nitroaniline have potential applications in developing antimicrobial agents. Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, indicating the role of such compounds in the exploration of new antimicrobial drugs (Doraswamy & Ramana, 2013).

Application in Organic Magnetic Materials

Ferrer et al. (2001) explored the use of derivatives of 4-bromo-N-(tert-butyl)-2-nitroaniline in the creation of organic magnetic materials. Their research contributed to the understanding of how such compounds can be used to develop materials with specific magnetic properties (Ferrer et al., 2001).

Environmental and Herbicide Degradation Studies

The study of the biodegradation of dinitroaniline herbicides, such as butralin which shares structural similarities with 4-bromo-N-(tert-butyl)-2-nitroaniline, is crucial in environmental research. Ghatge et al. (2020) investigated a bacterium capable of degrading butralin, a dinitroaniline herbicide, providing insights into the environmental fate and potential remediation strategies for related compounds (Ghatge et al., 2020).

Fluorescent Sensors and Detection Applications

Compounds like 4-bromo-N-(tert-butyl)-2-nitroaniline can be utilized in developing fluorescent sensors for detecting various substances. Han et al. (2020) synthesized compounds for selective sensing of nitro compounds, metal cations, and amino acids, demonstrating the potential of derivatives of 4-bromo-N-(tert-butyl)-2-nitroaniline in sensory applications (Han et al., 2020).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound.


Future Directions

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I hope this general approach is helpful. For a detailed analysis of a specific compound, I would recommend consulting a comprehensive chemistry reference work or a database such as PubChem or ChemSpider. If you have access to a university library, you may also be able to access more specialized resources. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a trusted source or a professional when dealing with potentially hazardous chemicals. Safety should always be your first priority.


properties

IUPAC Name

4-bromo-N-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIOMWQYRMBEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675374
Record name 4-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(tert-butyl)-2-nitroaniline

CAS RN

1135351-95-9
Record name 4-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of t-butylamine (1.3 mL, 13 mmol) in DMSO (15 mL) was added sodium hydride (60% wt. in mineral oil, 0.53 g, 14 mmol) at RT. After the reaction mixture was stirred for 10 min, it was treated with 1-bromo-4-fluoro-3-nitrobenzene (2.0 mL, 9.1 mmol). The reaction mixture was stirred at RT for 1 h the 70° C. for 3 h. After cooling to RT, it was quenched with 50 mL of water and extracted with DCM (3×40 mL). The combined organic phases were washed with 2 N HCl followed by brine. The resulting organic solution was then dried over magnesium sulfate and concentrated under reduced pressure to give 4-bromo-N-tert-butyl-2-nitrobenzenamine as a red crystalline solid. The crude product was used without further purification. MS (ESI, pos. ion) m/z: 273.9 (M+1).
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1.3 mL
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0.53 g
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15 mL
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2 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzen (25 g, 0.1 mol) in THF (100 mL) is added t-butylamine (18 mL, 0.17 mol). The solution is heated at 60° C. for 16 hours. The solvent is removed in vacuum. The residue is suspended in methanol (20 mL). The precipitate is collected by filtration and washed with methanol to give (4-bromo-2-nitro-phenyl)-tert-butyl-amine as an orange solid (30 g, 97%).
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25 g
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18 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ML Maddess, JP Scott, A Alorati, C Baxter… - … Process Research & …, 2014 - ACS Publications
The development and execution of a practical asymmetric synthesis of the estrogen receptor beta selective agonist (8R,10aS)-6-(trifluoromethyl)-8,9,10,11-tetrahydro-8,10a-…
Number of citations: 21 pubs.acs.org

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